molecular formula C18H36N2O12P2S B13848784 Lincomycin 2,4-Diphosphate

Lincomycin 2,4-Diphosphate

Cat. No.: B13848784
M. Wt: 566.5 g/mol
InChI Key: GQOJXCBQPMDETP-DUWVIQLRSA-N
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Description

Lincomycin 2,4-Diphosphate is a derivative of lincomycin, a lincosamide antibiotic. Lincomycin itself is derived from the soil bacterium Streptomyces lincolnensis. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound is used in various scientific and medical applications due to its enhanced solubility and stability compared to lincomycin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lincomycin 2,4-Diphosphate involves the phosphorylation of lincomycin. The process typically includes the reaction of lincomycin with phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces lincolnensis to produce lincomycin, followed by its chemical modification to introduce the diphosphate groups. The production process is optimized for high yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: Lincomycin 2,4-Diphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.

    Substitution: Substitution reactions, particularly at the phosphate groups, can lead to the formation of new derivatives with varied properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Phosphorylation reagents like phosphoric acid and its derivatives are employed.

Major Products Formed:

Scientific Research Applications

Lincomycin 2,4-Diphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential for forming new compounds.

    Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.

    Medicine: Investigated for its potential in treating bacterial infections, especially in cases where other antibiotics are ineffective.

    Industry: Utilized in the production of veterinary medicines and as a standard in analytical chemistry for quality control.

Mechanism of Action

Lincomycin 2,4-Diphosphate exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA from the A-site to the P-site. The compound specifically targets the 23S rRNA within the ribosome, leading to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

    Clindamycin: A semisynthetic derivative of lincomycin with a chlorine atom replacing the hydroxyl group.

    Lincomycin: The parent compound from which Lincomycin 2,4-Diphosphate is derived.

Comparison:

    This compound vs. Clindamycin: this compound has enhanced solubility and stability, making it more suitable for certain applications. Clindamycin, however, is more potent against a broader range of bacteria.

    This compound vs. Lincomycin: The diphosphate derivative offers better solubility and stability, which can be advantageous in both research and therapeutic contexts.

Properties

Molecular Formula

C18H36N2O12P2S

Molecular Weight

566.5 g/mol

IUPAC Name

[(2R,3R,6R)-4-hydroxy-2-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H36N2O12P2S/c1-5-6-10-7-11(20(3)8-10)17(23)19-12(9(2)21)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,21-22H,5-8H2,1-4H3,(H,19,23)(H2,24,25,26)(H2,27,28,29)/t9-,10-,11+,12-,13?,14-,15-,16?,18-/m1/s1

InChI Key

GQOJXCBQPMDETP-DUWVIQLRSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@@H](C)O

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)O

Origin of Product

United States

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